2-Methoxy-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one
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Overview
Description
2-Methoxy-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one is a complex organic compound that features a 1,8-naphthyridine core. This core structure is known for its diverse biological activities and photochemical properties. Compounds containing the 1,8-naphthyridine core have been explored for their potential in medicinal chemistry, materials science, and other scientific fields .
Preparation Methods
The synthesis of 2-Methoxy-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one can be achieved through various synthetic routes. One common method involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of specific catalysts . Another approach includes the Friedländer synthesis using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis . Industrial production methods often focus on optimizing these reactions for higher yields and cost-effectiveness.
Chemical Reactions Analysis
2-Methoxy-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or other reducing agents.
Cycloaddition: The compound can participate in cycloaddition reactions, leading to ring expansion and rearrangement.
Scientific Research Applications
2-Methoxy-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methoxy-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The naphthyridine core can enhance the function of interferon-gamma (IFN-γ), leading to increased inhibition of cancer cell proliferation . Additionally, the compound can act as a transcription enhancer for STAT1, further contributing to its anticancer properties .
Comparison with Similar Compounds
2-Methoxy-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one can be compared with other naphthyridine derivatives, such as:
1,6-Naphthyridines: These compounds also exhibit significant biological activities, including anticancer and antimicrobial properties.
1,5-Naphthyridines: Known for their reactivity with electrophilic and nucleophilic reagents, these compounds are used in medicinal chemistry for their diverse biological activities.
1,8-Naphthyridines: Similar to the compound , these derivatives are used in various applications, including drug development and materials science.
The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical reactions and applications in different scientific fields.
Properties
Molecular Formula |
C16H19N3O2 |
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Molecular Weight |
285.34 g/mol |
IUPAC Name |
2-methoxy-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C16H19N3O2/c1-21-11-15(20)19-9-6-12(7-10-19)14-5-4-13-3-2-8-17-16(13)18-14/h2-5,8,12H,6-7,9-11H2,1H3 |
InChI Key |
OMROBSHSOWMJPM-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)N1CCC(CC1)C2=NC3=C(C=CC=N3)C=C2 |
Origin of Product |
United States |
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